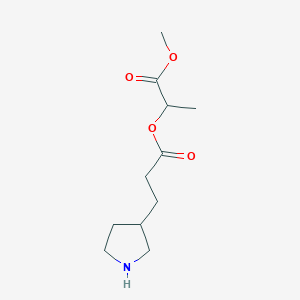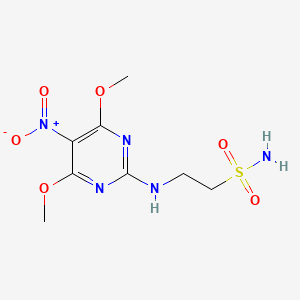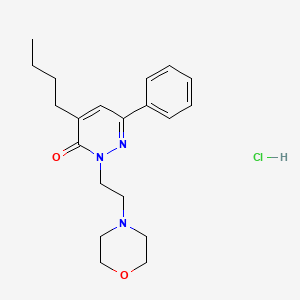![molecular formula C11H6IN3O3 B12907832 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-60-3](/img/structure/B12907832.png)
6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and a 5-nitrofuran group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the Groebke-Blackburn-Bienaymé reaction is a common method that involves the use of 2-aminopyridine, an aldehyde, and an isocyanide .
-
Introduction of the Iodine Atom: : The iodination of the imidazo[1,2-a]pyridine core can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst or under photochemical conditions .
-
Attachment of the 5-Nitrofuran Group: : This step involves the coupling of the iodinated imidazo[1,2-a]pyridine with a 5-nitrofuran derivative, typically through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The iodine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium dithionite.
Substitution: Sodium azide, thiourea, primary amines.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives, hydroxylamine derivatives.
Substitution: Azido derivatives, thio derivatives, amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The nitrofuran group is known for its antibacterial activity, which could be leveraged in drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrofuran group could induce oxidative stress in microbial cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine: Lacks the iodine substitution, potentially altering its reactivity and biological activity.
6-Bromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, which might affect its electronic properties and reactivity.
6-Iodo-2-(5-nitrothiophen-2-yl)imidazo[1,2-a]pyridine: Contains a thiophene ring instead of a furan ring, which could influence its chemical and biological properties.
Uniqueness
The presence of both the iodine atom and the nitrofuran group in 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine makes it unique compared to its analogs. The iodine atom can participate in various substitution reactions, while the nitrofuran group provides potential biological activity. This combination of features makes it a valuable compound for further research and development.
Propiedades
Número CAS |
61982-60-3 |
|---|---|
Fórmula molecular |
C11H6IN3O3 |
Peso molecular |
355.09 g/mol |
Nombre IUPAC |
6-iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6IN3O3/c12-7-1-3-10-13-8(6-14(10)5-7)9-2-4-11(18-9)15(16)17/h1-6H |
Clave InChI |
KWGBKOLWHVSDON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1I)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
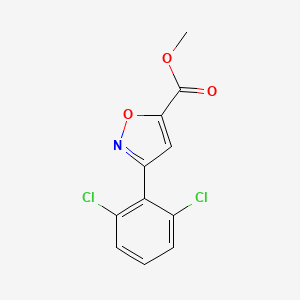
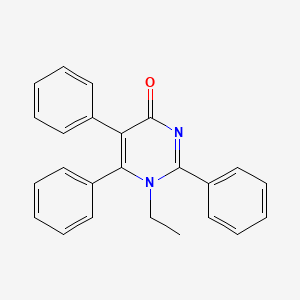
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
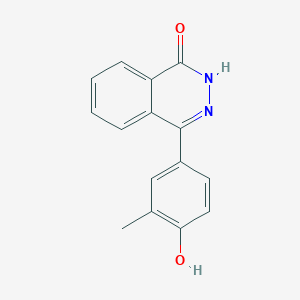
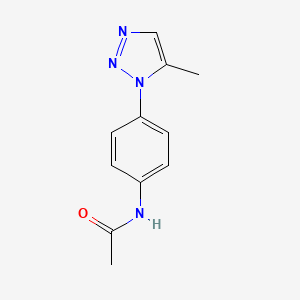
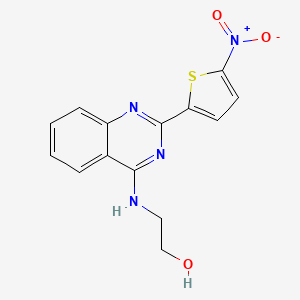

![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
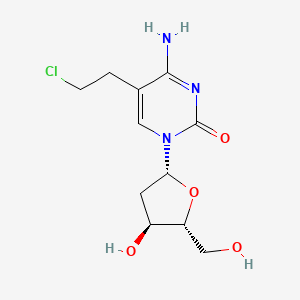
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
